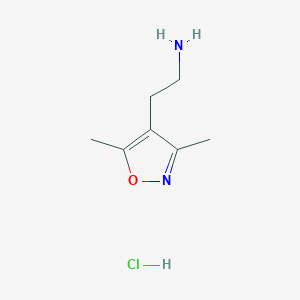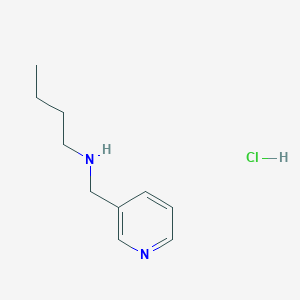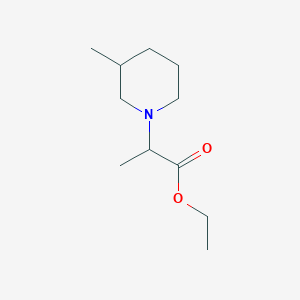![molecular formula C10H17ClN2O B3077596 2-[(3-Pyridinylmethyl)amino]-1-butanol hydrochloride CAS No. 1048673-58-0](/img/structure/B3077596.png)
2-[(3-Pyridinylmethyl)amino]-1-butanol hydrochloride
Vue d'ensemble
Description
2-[(3-Pyridinylmethyl)amino]-1-butanol hydrochloride is a chemical compound with the CAS Number: 1048673-58-0 . It has a molecular weight of 216.71 . The compound is a solid at room temperature .
Molecular Structure Analysis
The linear formula of 2-[(3-Pyridinylmethyl)amino]-1-butanol hydrochloride is C10 H16 N2 O . Cl H . The InChI code is 1S/C10H16N2O.ClH/c1-2-9 (8-13)12-7-10-5-3-4-6-11-10;/h3-6,9,12-13H,2,7-8H2,1H3;1H .Physical And Chemical Properties Analysis
2-[(3-Pyridinylmethyl)amino]-1-butanol hydrochloride is a solid at room temperature . It has a molecular weight of 216.71 .Applications De Recherche Scientifique
Carbon Dioxide Solubility Analysis
One significant application of tertiary amines, including compounds similar to 2-[(3-Pyridinylmethyl)amino]-1-butanol hydrochloride, is in analyzing carbon dioxide (CO2) equilibrium solubility. The work by Liu et al. (2019) focused on the CO2 solubility of novel tertiary amines, highlighting the importance of these compounds in environmental and chemical engineering research (Liu, Chan, Tontiwachwuthikul, & Idem, 2019).
Organic Chemistry and Synthesis
In organic chemistry, tertiary amines similar to 2-[(3-Pyridinylmethyl)amino]-1-butanol hydrochloride are used for various synthetic applications. Ramesh, Bhat, and Chandrasekaran (2005) utilized similar compounds for selective deblocking in the synthesis of complex organic molecules (Ramesh, Bhat, & Chandrasekaran, 2005).
Bioorganic & Medicinal Chemistry
Tertiary amines, including structures analogous to 2-[(3-Pyridinylmethyl)amino]-1-butanol hydrochloride, have been investigated for their potential in bioorganic and medicinal chemistry. For example, Fujita et al. (1995) explored similar compounds in the context of immunosuppressive activity, indicative of their potential therapeutic applications (Fujita et al., 1995).
Coordination Chemistry
In coordination chemistry, compounds like 2-[(3-Pyridinylmethyl)amino]-1-butanol hydrochloride are used in forming complex structures. Segl′a et al. (1999) examined the condensation reactions involving similar tertiary amines, which are pivotal in understanding metal-ligand interactions (Segl′a, Mikloš, Jamnický, & Šima, 1999).
Antimicrobial Activity
Compounds structurally related to 2-[(3-Pyridinylmethyl)amino]-1-butanol hydrochloride have been studied for their antimicrobial properties. Mickevičienė et al. (2015) synthesized derivatives that showed significant activity against various microbes, highlighting the potential of such compounds in developing new antimicrobial agents (Mickevičienė et al., 2015).
Microbial Fermentation and Biofuel Research
The study of tertiary amines, like 2-[(3-Pyridinylmethyl)amino]-1-butanol hydrochloride, extends to the field of biofuels. Cann and Liao (2009) researched microbial fermentation processes, where such compounds are by-products, for potential biofuel applications (Cann & Liao, 2009).
Chiral Separation and Stereochemistry
Tertiary amines, akin to 2-[(3-Pyridinylmethyl)amino]-1-butanol hydrochloride, are involved in studies of chiral separation and stereochemistry. Miragaya et al. (2010) demonstrated the use of similar compounds in enantioresolution, showing their significance in stereochemical applications (Miragaya, Jover, Fraga, Meijide, & Tato, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
2-(pyridin-3-ylmethylamino)butan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.ClH/c1-2-10(8-13)12-7-9-4-3-5-11-6-9;/h3-6,10,12-13H,2,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBUETQYDNUONO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CN=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Pyridinylmethyl)amino]-1-butanol hydrochloride | |
CAS RN |
1048673-58-0 | |
| Record name | 1-Butanol, 2-[(3-pyridinylmethyl)amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048673-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride](/img/structure/B3077539.png)

![[2-(Mesityloxy)ethyl]amine hydrochloride](/img/structure/B3077554.png)

![N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/structure/B3077564.png)
![2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/structure/B3077577.png)
![N-[(5-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride](/img/structure/B3077583.png)

![2-[(4-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B3077587.png)
![2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077588.png)
![4-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid](/img/structure/B3077603.png)
